molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1437910
CAS No.: 1020998-55-3
M. Wt: 238.14 g/mol
InChI Key: ZEXOSRAYUNYIAV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid belongs to the class of fluorinated benzoic acid derivatives, characterized by strategic fluorine substitutions that influence both electronic and steric properties. The compound’s IUPAC name, This compound , systematically describes its substituent arrangement: a fluorine atom at the benzene ring’s third position and a 2,2,2-trifluoroethoxy group at the fourth position, with a carboxylic acid functional group completing the structure.

Molecular Formula and Structural Features

  • Molecular formula : C₉H₆F₄O₃
  • Molecular weight : 238.14 g/mol
  • SMILES notation : C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F
  • InChI key : ZEXOSRAYUNYIAV-UHFFFAOYSA-N

The benzene core adopts a planar geometry, with the trifluoroethoxy group (-OCCF₃) introducing significant electronegativity and steric bulk. The fluorine atoms on the ethoxy group create a strong electron-withdrawing effect, while the carboxylic acid group enables hydrogen bonding and salt formation.

Table 1: Key Molecular Descriptors
Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C₉H₆F₄O₃ PubChem
Molecular Weight 238.14 g/mol PubChem
XLogP3 2.5 (predicted) PubChem

Crystallographic Analysis and Conformational Isomerism

While detailed single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights into its likely solid-state behavior. Fluorinated benzoic acids often exhibit planar carboxyl groups and intermolecular hydrogen bonding between carboxylic acid dimers. The trifluoroethoxy substituent’s rotational freedom may lead to conformational isomerism, with the -OCCF₃ group adopting staggered or eclipsed configurations relative to the benzene ring.

Predicted Crystal Packing

  • Hydrogen-bonded dimers : Carboxylic acid groups form centrosymmetric O-H···O interactions, creating R₂²(8) ring motifs.
  • Halogen interactions : Fluorine atoms may engage in C-F···H-C or C-F···π interactions, stabilizing the lattice.
  • Steric effects : The bulky trifluoroethoxy group likely disrupts close packing, reducing crystallinity compared to non-fluorinated analogs.
Figure 1: Hypothetical Hydrogen-Bonding Network
O-H···O (carboxylic dimer)  
   ↕  
C-F···H-C (fluoroalkyl interactions)  

Comparative Structural Analysis with Fluorinated Benzoic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Table 2: Structural Comparison of Fluorinated Benzoic Acids

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Feature
This compound C₉H₆F₄O₃ -F, -OCCF₃ at positions 3/4 238.14 Balanced lipophilicity
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid C₁₀H₆F₆O₃ -OCCF₃, -CF₃ at positions 3/4 288.14 Enhanced electron withdrawal
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid C₁₁H₈F₆O₄ -OCCF₃ at positions 2/5 318.17 Symmetric fluoroalkyl substitution
4-(2,2,2-Trifluoroethoxy)benzoic acid C₉H₇F₃O₃ -OCCF₃ at position 4 220.15 Reduced steric hindrance

Key Observations:

  • Substituent position : Fluorine at position 3 (meta to carboxylic acid) minimizes electronic interference with the acid’s proton.
  • Trifluoroethoxy vs. trifluoromethyl : The -OCCF₃ group provides greater conformational flexibility than -CF₃, influencing solubility and crystal packing.
  • Symmetry effects : Bis-trifluoroethoxy derivatives (e.g., 2,5-substituted) exhibit higher melting points due to symmetric packing.

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

Step 1: Reaction Setup

  • Combine the halogenated benzoic acid, strong base, and copper(I) salt in an aprotic solvent (e.g., DMF or THF).
  • Add 2,2,2-trifluoroethanol dropwise under stirring.
  • If using a phase-transfer catalyst, add it at this stage.

Step 2: Reaction Conditions

  • Initial mixing at temperatures below 35°C (preferably 20°C).
  • Gradually increase temperature to 50–80°C (reflux if using THF).
  • Maintain reaction for several hours to ensure complete conversion.

Step 3: Work-Up

  • Cool the reaction mixture and filter off copper salts and by-products.
  • Extract the residue with 5% potassium hydroxide solution and filter through Celite.
  • Acidify the alkaline solution with hydrochloric acid to precipitate the product.
  • Isolate and recrystallize the crude product from a suitable solvent (e.g., ethanol or water).

Reaction Parameters and Optimization

Parameter Preferred Value/Range Notes
Halogen on Benzoic Acid Cl or Br Br is more reactive, Cl is more economical
Base Sodium hydride, potassium tert-butoxide Strong bases promote efficient etherification
Copper(I) Salt Cu(I) bromide (CuBr) High catalytic activity
Solvent DMF, THF, or trifluoroethanol DMF and THF are commonly used for high yields
Temperature (reaction) 50–80°C (THF reflux: ~66°C) Lower temp for mixing, then heat for reaction
Trifluoroethanol:Halogen Ratio ≥3:1 Excess alcohol ensures complete substitution
Base:Halogen Ratio ≥1:1 Sufficient to deprotonate alcohol and promote reaction
Copper(I) Salt:Halogen Ratio 1:1 Stoichiometric or slight excess
Phase-Transfer Catalyst 0.1–0.5 equiv (optional) Enhances reaction rate and yield

Research Findings and Process Notes

  • Yield and Purity : Optimized conditions can yield the target acid in high purity and yields ranging from 70% to 90% after recrystallization.
  • Scalability : The method is suitable for both laboratory and industrial scales (1–500 kg).
  • Base Selection : Sodium hydride and potassium tert-butoxide are particularly effective, but sodium alkoxides and NaOH are also viable.
  • Copper Source : Cu(I) bromide offers a good balance of reactivity and availability.
  • Solvent Effects : Polar aprotic solvents facilitate the etherification, but trifluoroethanol can also serve as both reagent and solvent.
  • Phase-Transfer Catalysts : Use of tris(polyoxaalkyl)amines (e.g., TDA-1) can further enhance yields, especially when less reactive halides are used.

Summary Table: Example Preparation Conditions

Step Reagents & Conditions Notes
Etherification 3-fluoro-4-chlorobenzoic acid, 2,2,2-trifluoroethanol, sodium hydride, CuBr, DMF, TDA-1, 50–80°C Main reaction, 3–6 h
Work-up 5% KOH extraction, filtration, acidification with HCl Isolates and purifies product
Purification Recrystallization from ethanol or water Achieves high purity

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including :

    Substitution Reactions: The fluoro and trifluoroethoxy groups can be substituted under specific conditions.

    Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are employed.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized forms of the benzoic acid core.

    Reduction: Reduced forms of the benzoic acid core.

    Esterification and Amidation: Esters and amides of this compound.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is utilized as a crucial intermediate in the synthesis of several APIs. Its ability to form stable complexes with metal ions makes it valuable in the development of organometallic compounds used in drug formulations. For instance, it plays a role in synthesizing potassium channel openers that are effective in treating epilepsy by facilitating the opening of potassium channels in neuronal cells .

Anticancer and Antidiabetic Studies
Recent studies have explored the potential of derivatives synthesized from this compound for anticancer and antidiabetic applications. Compounds derived from this acid have shown significant cytotoxic effects against glioblastoma cell lines and demonstrated the ability to lower glucose levels in diabetic models . These findings suggest that derivatives could be further developed as therapeutic agents targeting cancer and diabetes.

Material Science

Synthesis of Functional Polymers
The incorporation of this compound into polymer matrices has been investigated for creating functional materials with enhanced properties. The trifluoroethoxy group imparts unique thermal and chemical stability to polymers, making them suitable for applications in coatings and advanced materials .

Organometallic Complexes
The carboxylic acid group of this compound can chelate with various metal centers, leading to the formation of organometallic complexes that exhibit interesting magnetic properties. This characteristic is particularly useful in developing materials for magnetic resonance imaging (MRI) or other diagnostic applications .

Structure-Based Drug Design

Inhibitors for Fungal Enzymes
Research has shown that modifications to the structure of this compound can enhance its inhibitory effects on fungal enzymes such as sterol 14α-demethylase. By strategically placing fluorine atoms at specific positions on the aromatic ring, researchers have achieved significant improvements in enzyme inhibition rates against pathogens like Candida albicans and Aspergillus fumigatus . This highlights its potential utility in designing antifungal agents.

Case Studies

Study Findings Application
Study on potassium channel openersDemonstrated efficacy in neuronal activity modulationTreatment for epilepsy
Anticancer compound synthesisSignificant cytotoxicity against glioblastoma cellsPotential cancer therapy
Material stability researchEnhanced thermal stability in polymer matricesAdvanced materials development
Fungal enzyme inhibition studyIncreased inhibition rates with fluorinated derivativesAntifungal drug design

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The fluoro and trifluoroethoxy groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid with analogs differing in substituents or their positions:

Compound Name CAS Number Molecular Formula Substituents (Position) Molar Mass (g/mol) Key Properties/Applications Reference
This compound 250641-16-8 C₉H₆F₄O₃ 3-F, 4-OCH₂CF₃ 244.14 High lipophilicity, drug intermediate
3-fluoro-4-(2-methoxyethoxy)benzoic acid 570408-25-2 C₁₀H₁₁FO₄ 3-F, 4-OCH₂CH₂OCH₃ 214.19 Lower lipophilicity, synthesis intermediate
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid - C₁₀H₆F₃NO₃ 3-CN, 4-OCH₂CF₃ 245.16 Increased acidity (pKa ~2.5), herbicide candidate
4-(2,2,2-Trifluoroethoxy)benzoic acid 27914-56-3 C₉H₇F₃O₃ 4-OCH₂CF₃ (no 3-F) 220.15 Simpler structure, lower polarity
3-Fluoro-4-(trifluoromethyl)benzoic acid - C₈H₄F₄O₂ 3-F, 4-CF₃ 208.12 Stronger electron-withdrawing effect

Key Observations:

  • Trifluoroethoxy vs. Methoxyethoxy (): The trifluoroethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to the methoxyethoxy analog (logP ~1.5), enhancing membrane permeability in drug design .
  • Cyano Substituent (): Replacing the 3-fluoro group with a cyano (-CN) group lowers the pKa of the carboxylic acid (from ~3.0 to ~2.5), improving herbicidal activity in β-triketone herbicides like TCMBA .
  • Trifluoromethyl vs. Trifluoroethoxy (): The 4-CF₃ group in 3-fluoro-4-(trifluoromethyl)benzoic acid provides stronger electron withdrawal, increasing acidity (pKa ~1.9) but reducing metabolic stability compared to the trifluoroethoxy analog .

Biological Activity

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound is characterized by the presence of both fluoro and trifluoroethoxy groups, which enhance its lipophilicity and biological reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

  • Molecular Formula : C9H6F4O2
  • SMILES : C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F
  • IUPAC Name : this compound

The compound's structure contributes to its chemical reactivity and biological interactions. The trifluoroethoxy group significantly influences its pharmacokinetic properties, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been suggested that the compound may act as a precursor in the synthesis of pharmaceuticals and agrochemicals, potentially influencing various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may interact with receptor sites on cells, altering signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound. These include investigations into its anti-cancer properties and effects on metabolic disorders.

Case Studies

  • Anti-Cancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies involving modified versions of this compound have shown significant inhibition of glioblastoma cell proliferation.
    CompoundCell LineIC50 (µM)
    This compoundLN229 (Glioblastoma)12.5
    Derivative AMCF-7 (Breast Cancer)8.0
    Derivative BA549 (Lung Cancer)15.0
    The cytotoxicity was assessed using standard assays such as MTT or SRB assays.
  • Anti-Diabetic Activity : In vivo studies using models such as Drosophila melanogaster have demonstrated that compounds containing the trifluoroethyl group can lower glucose levels significantly, suggesting potential use in diabetes management.

Comparative Analysis with Similar Compounds

When compared to other fluorinated benzoic acids, this compound displays unique properties due to its dual fluorinated groups.

Compound NameFluorination TypeBiological Activity
3-Fluoro-4-(trifluoromethyl)benzoic acidTrifluoromethylModerate anti-cancer
This compoundTrifluoroethoxyHigh anti-cancer potential
4-(Trifluoromethoxy)phenylboronic acidTrifluoromethoxyLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or ester hydrolysis. For example, a trifluoroethoxy group can be introduced by reacting 3-fluoro-4-hydroxybenzoic acid with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Subsequent hydrolysis of protective esters (if present) using NaOH in aqueous THF yields the final benzoic acid derivative. Optimize molar ratios (e.g., 1:1.8 acid-to-amine ratio for similar reactions) and reaction times to improve yields .

Q. How should this compound be purified to achieve >95% HPLC purity?

  • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is recommended. Monitor purity via analytical HPLC (e.g., 254 nm UV detection) and confirm structural integrity with NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), trifluoroethoxy groups (δ 4.5–4.8 ppm for -OCH₂CF₃), and carboxylic acid protons (if present, δ ~12–13 ppm).
  • ¹⁹F NMR : Confirm trifluoroethoxy (-CF₃) at δ -75 to -80 ppm and aryl fluorine at δ -110 to -120 ppm.
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).
  • HPLC-MS : Verify molecular weight (e.g., [M-H]⁻ ion for benzoic acid) and purity .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

  • Methodological Answer : Use AutoDock4 with flexible receptor residues to model ligand-receptor interactions. Prepare the compound’s 3D structure (e.g., protonation states optimized at physiological pH) and target protein (e.g., COX-2 or fluorinated enzyme analogs). Perform grid-based docking with Lamarckian genetic algorithms, adjusting parameters for side-chain flexibility (e.g., HIV protease-like systems). Validate docking poses with molecular dynamics simulations and compare binding energies (ΔG) to known inhibitors .

Q. How can researchers assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate the compound (1–10 µM) with liver microsomes (human or rodent) in NADPH-regenerating buffer at 37°C. Withdraw aliquots at 0, 15, 30, and 60 minutes, quench with acetonitrile, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). Compare degradation profiles to control samples without NADPH to distinguish oxidative vs. non-enzymatic degradation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated analogs?

  • Methodological Answer :

  • Systematic Fluorine Scanning : Synthesize analogs with fluorine at varying positions (e.g., 3-fluoro vs. 4-fluoro) and measure biological activity (e.g., IC₅₀ for enzyme inhibition).
  • Electronic Effects Analysis : Use Hammett σ constants to correlate substituent electronic effects (e.g., -CF₃ vs. -OCH₂CF₃) with activity trends.
  • Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical interactions (e.g., hydrogen bonding with fluorine). Cross-validate with DFT calculations for electrostatic potential maps .

Q. How to evaluate the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • pH Stability : Dissolve the compound in buffers (pH 1–13) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life.
  • Photostability : Expose to UV light (e.g., 365 nm) and assess isomerization or degradation products .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for fluorinated benzoic acids?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., acyl chloride in ).
  • Byproduct Identification : Characterize low-yield reactions via GC-MS or NMR to detect side products (e.g., di- or tri-fluorinated byproducts).
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives (e.g., THF) to reduce side reactions.
  • Catalyst Screening : Test palladium or copper catalysts for improved selectivity in nucleophilic substitutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 2
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3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

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